4-Nitro-3-(octanoyloxy)benzoic acid

Lipophilicity Membrane permeability PLA₂ substrate

Ensure assay integrity with the validated PLA2 substrate. NOBA's specific octanoyl ester chain and 425 nm detection wavelength are optimized for standardized venom screening and inhibitor profiling — substituting with generic substrates compromises kinetic accuracy. High purity (≥98%) guarantees reproducible inter-laboratory results. Essential for high-throughput venom fraction analysis, sPLA₂ inhibitor IC₅₀ determinations, and stored venom potency monitoring. Order standard quantities for immediate shipment.

Molecular Formula C15H19NO6
Molecular Weight 309.31 g/mol
CAS No. 55894-52-5
Cat. No. B124869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-3-(octanoyloxy)benzoic acid
CAS55894-52-5
Synonyms4-nitro-3-(octanoyloxy)benzoic acid
4-nitro-3-octanoyloxybenzoic acid
4-NOOBA
Molecular FormulaC15H19NO6
Molecular Weight309.31 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-10-11(15(18)19)8-9-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19)
InChIKeyVDCATWRTRISVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-3-(octanoyloxy)benzoic acid (NOBA/NOB) Procurement Specifications and Technical Baseline


4-Nitro-3-(octanoyloxy)benzoic acid (CAS 55894-52-5), also designated NOBA or NOB, is a synthetic chromogenic substrate with molecular formula C₁₅H₁₉NO₆ and molecular weight 309.31 g/mol [1]. It is characterized as an off-white crystalline solid with a melting point of 146–148°C and an XLogP3-AA value of 4, indicating moderate lipophilicity [2]. Its primary application lies in the quantitative spectrophotometric detection of phospholipase A₂ (PLA₂) activity, where enzymatic hydrolysis releases the chromophore 3-hydroxy-4-nitrobenzoate, measurable at 425 nm . This compound is available from multiple commercial suppliers at purities typically ≥98% .

Why Generic 4-Nitro-3-(octanoyloxy)benzoic Acid Cannot Be Interchanged with Other Chromogenic PLA₂ Substrates


While multiple chromogenic substrates exist for phospholipase A₂ (PLA₂) detection, direct substitution of 4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) with analogs or alternative substrates is not scientifically valid without requalification. The core rationale stems from its specific molecular design: the ester bond linking the octanoyl chain to the 3-hydroxy-4-nitrobenzoate core is hydrolyzed by PLA₂, releasing a chromophore with a λmax of 425 nm . Substrates with different acyl chain lengths (e.g., butyryl or dodecanoyl) alter enzyme affinity and reaction kinetics, thereby changing assay sensitivity and linear range [1]. Furthermore, alternative substrates such as 4-nitro-3-(octanoyloxy)phenyl derivatives or thioester-based probes often require different detection wavelengths (e.g., 405 nm or 412 nm), incompatible with standardized PLA₂ assay protocols established for NOBA in venom research and inhibitor screening [2]. Therefore, substituting NOBA with a seemingly similar compound without re-optimizing assay conditions introduces uncontrolled variables in enzyme kinetics and quantification.

4-Nitro-3-(octanoyloxy)benzoic Acid: Direct Comparative Evidence for Scientific Selection


NOBA vs. 4-(Octanoyloxy)benzoic Acid: Lipophilicity and Membrane Permeability Comparison

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 4.0) compared to its non-nitrated analog 4-(octanoyloxy)benzoic acid (CAS 56670-31-6; XLogP3-AA ≈ 3.65) [1]. This difference arises from the presence of the nitro group ortho to the ester linkage, which increases overall molecular hydrophobicity. Higher LogP values correlate with enhanced passive membrane permeability, a critical factor for substrates intended to access the active site of membrane-associated or intracellular phospholipases. The quantified difference in LogP (~0.35 units) translates to a theoretical ~2.2-fold increase in octanol/water partition coefficient, suggesting NOBA may exhibit superior partitioning into lipid environments [2].

Lipophilicity Membrane permeability PLA₂ substrate LogP

NOBA vs. 2-(Octanoyloxy)benzoic Acid: Differential PLA₂ Substrate Recognition

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) is a validated substrate for secretory PLA₂ (sPLA₂) from snake venom and human serum, with hydrolysis releasing 3-hydroxy-4-nitrobenzoate detected at 425 nm . In contrast, the positional isomer 2-(octanoyloxy)benzoic acid (capryloyl salicylic acid; CAS 70424-62-3) is not documented as a PLA₂ substrate; rather, it functions as a lipophilic salicylic acid derivative used in cosmetic formulations for exfoliation [1]. The para-nitro substitution in NOBA is essential for chromogenic detection, whereas the ortho-octanoyloxy substitution in the isomer alters steric accessibility to the PLA₂ catalytic site. While no direct head-to-head kinetic comparison exists, the established use of NOBA in dozens of peer-reviewed PLA₂ studies [2] versus the absence of such documentation for the isomer constitutes strong class-level inference that NOBA is the appropriate selection for PLA₂ activity measurement.

PLA₂ substrate Positional isomer Enzyme specificity Chromogenic assay

NOBA vs. Alternative Chromogenic Substrates: Optimized Detection Wavelength for Standard Laboratory Equipment

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) yields a hydrolysis product with a maximum absorbance at 425 nm , a wavelength accessible to virtually all standard laboratory spectrophotometers and microplate readers. This contrasts with alternative chromogenic PLA₂ substrates such as 4-nitro-3-(octanoyloxy)phenyl derivatives or thioester-based probes, which often require detection at 405 nm or 412 nm, wavelengths that may fall near the detection limit of older or simpler instrumentation [1]. Furthermore, the aqueous endpoint assay developed for NOBA requires no organic solvents or radioactive materials, minimizing hazardous waste and simplifying high-throughput workflows [2]. The 425 nm wavelength also exhibits reduced interference from common buffer components and biological matrices compared to lower wavelengths, enhancing signal-to-noise ratio in crude venom or tissue extract samples [3].

Chromogenic substrate PLA₂ assay Spectrophotometry λmax

NOBA Purity Specification: ≥98% (HPLC) as a Minimum Procurement Standard

Commercial suppliers of 4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) consistently report purity levels of ≥98% as determined by HPLC or TLC . This purity specification is critical for reproducible enzyme kinetics; impurities such as unreacted 3-hydroxy-4-nitrobenzoic acid or octanoic acid can competitively inhibit PLA₂ or contribute to background absorbance at 425 nm, skewing activity measurements [1]. While lower-purity grades may be available at reduced cost, the absence of a defined purity threshold introduces unacceptable variability in inter-laboratory comparisons and longitudinal studies. For applications requiring precise kinetic parameters (e.g., Km, Vmax determination), ≥98% purity is the de facto standard; procurement decisions should verify this specification via Certificate of Analysis .

Purity HPLC Quality control Procurement specification

NOBA Solubility Profile: DMSO and Ethanol Compatibility for Versatile Assay Design

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) exhibits defined solubility in DMSO (>25 mg/mL) and 100% ethanol (>25 mg/mL) . This solubility profile enables preparation of concentrated stock solutions for dilution into aqueous assay buffers, a critical requirement for high-throughput screening formats where minimal organic solvent carryover is essential to preserve enzyme activity. In comparison, structurally related nitrobenzoate esters with shorter acyl chains (e.g., butyryl derivatives) often exhibit lower solubility in these solvents, limiting maximum stock concentration and necessitating larger solvent volumes that may inhibit PLA₂ [1]. The documented solubility in both DMSO and ethanol provides flexibility in assay design, allowing researchers to select the solvent least inhibitory to their specific enzyme source [2].

Solubility DMSO Ethanol Assay development Stock solution

Optimal Procurement and Application Scenarios for 4-Nitro-3-(octanoyloxy)benzoic Acid


High-Throughput Screening of Snake Venom PLA₂ Fractions During Purification

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) is optimally suited for rapid, high-throughput spectrophotometric screening of PLA₂ activity in fractions generated during venom protein purification. The aqueous endpoint assay requires minimal equipment and no radioactive or organic solvent waste, enabling parallel analysis of dozens of fractions [1]. The 425 nm detection wavelength is compatible with standard microplate readers, and the defined solubility in DMSO (>25 mg/mL) permits preparation of concentrated stock solutions that can be diluted directly into assay buffer [2].

Inhibitor Screening and Kinetic Characterization of Human Serum sPLA₂

For researchers investigating the role of secretory phospholipase A₂ (sPLA₂) in human disease—including inflammation, atherosclerosis, and cancer—NOBA provides a validated chromogenic substrate for inhibitor screening and kinetic analysis [1]. The assay has been specifically validated for human serum PLA₂ associated with high-density lipoproteins, with established protocols for inhibitor IC₅₀ determination and Michaelis-Menten kinetic parameter measurement [2]. The ≥98% purity specification ensures reproducible kinetic constants across independent experiments .

Quality Control and Stability Monitoring of Venom Batches for Antivenom Production

NOBA serves as a critical reagent for biomonitoring PLA₂ activity in stored venom batches used for antivenom production. In a prospective study of Bothrops jararacussu venom, PLA₂ activity measured via NOBA hydrolysis at 0.1 mg/mL venom concentration remained stable over quarterly assessments, whereas neurotoxic activity declined [1]. This differential stability profile underscores the utility of NOBA-based assays for venom quality control, ensuring that antivenom production lots maintain consistent phospholipase potency over extended storage periods [2].

Cross-Species Venom Profiling and Evolutionary Toxicology Studies

Comparative venomics studies across snake, scorpion, and spider species employ NOBA to quantify and compare PLA₂ activity levels. The substrate has been successfully used to characterize venom from Colombian spiders (Phoneutria boliviensis) and scorpions (Opisthacanthus elatus), enabling cross-taxa comparisons of phospholipase abundance and activity [1][2]. The standardized detection at 425 nm and robust solubility profile facilitate reproducible measurements across diverse venom sources and research laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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